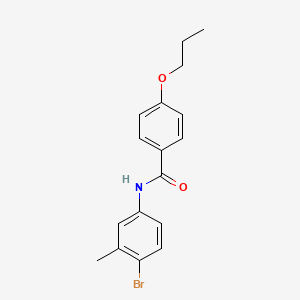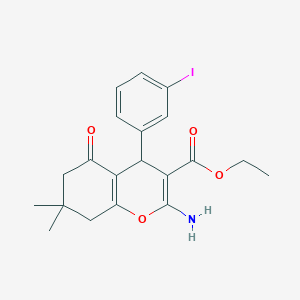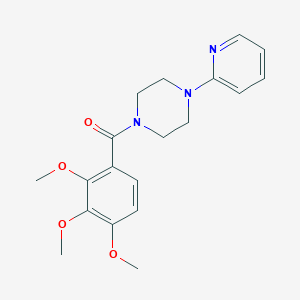
1-phenyl-4-(2-phenylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-(2-phenylbutanoyl)piperazine, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain regulation, appetite, and mood.
Mécanisme D'action
1-phenyl-4-(2-phenylbutanoyl)piperazine acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When 1-phenyl-4-(2-phenylbutanoyl)piperazine binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, reduced inflammation, and altered mood.
Biochemical and physiological effects:
1-phenyl-4-(2-phenylbutanoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-phenyl-4-(2-phenylbutanoyl)piperazine has also been shown to reduce seizures in animal models of epilepsy. Additionally, 1-phenyl-4-(2-phenylbutanoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-(2-phenylbutanoyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use. 1-phenyl-4-(2-phenylbutanoyl)piperazine has a short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
Orientations Futures
There are many potential future directions for research on 1-phenyl-4-(2-phenylbutanoyl)piperazine. One area of interest is the development of novel analogs that have improved pharmacological properties. Another area of interest is the investigation of 1-phenyl-4-(2-phenylbutanoyl)piperazine's potential for use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(2-phenylbutanoyl)piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-phenyl-4-(2-phenylbutanoyl)piperazine is synthesized through a multistep process that involves the reaction of piperazine with 2-phenylbutanone, followed by a series of chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-phenyl-4-(2-phenylbutanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its analgesic and anti-inflammatory properties. 1-phenyl-4-(2-phenylbutanoyl)piperazine has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQZYAZTFCRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)

![4-[({2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4899250.png)


![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)

